N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:
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Formation of the Benzothiazole Core: : The initial step involves the synthesis of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and a suitable oxidizing agent, such as hydrogen peroxide or iodine.
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Introduction of Methoxy Groups: : The methoxy groups at positions 5 and 6 are introduced via methylation reactions. This can be done using methyl iodide in the presence of a base like potassium carbonate.
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Coupling Reaction: : The final step involves coupling the dimethoxybenzothiazole with 1,3-benzothiazole-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
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Reduction: : Reduction reactions can target the benzothiazole rings, potentially converting them into dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its benzothiazole core is known for its bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its mechanism of action and potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s benzothiazole rings can interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)benzamide
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
- 5,6-dimethoxy-1,3-benzothiazol-2-amine
Uniqueness
Compared to similar compounds, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide stands out due to its dual benzothiazole rings and the presence of methoxy groups. These structural features contribute to its unique reactivity and potential bioactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-22-11-7-10-14(8-12(11)23-2)25-17(19-10)20-15(21)16-18-9-5-3-4-6-13(9)24-16/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCNEINGALFPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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